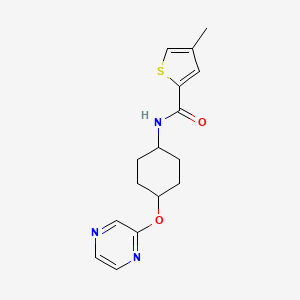

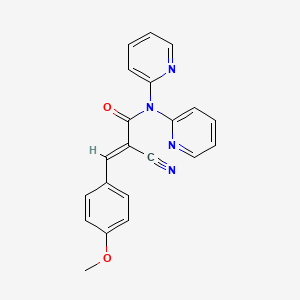

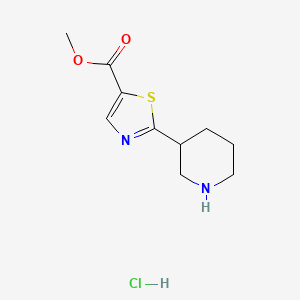

N-(4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)isobutyramide, also known as FIPI, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FIPI is a phospholipase D (PLD) inhibitor, which means that it can block the activity of the enzyme PLD that is involved in many cellular processes.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

In the realm of organic chemistry, compounds related to N-(4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)isobutyramide serve as pivotal intermediates in the synthesis of complex molecules. For example, Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives using surfactants in an aqueous medium, showcasing the potential of furan derivatives in facilitating cycloaddition reactions under environmentally benign conditions (Kumar, Rāmānand, & Tadigoppula, 2017). Similarly, Kotzabasaki et al. (2016) demonstrated the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl substituted furans, highlighting the compound's role in oxidative synthesis processes (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Materials Science Applications

In materials science, the derivatives of N-(4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)isobutyramide have been investigated for their potential in creating new materials. Sappani and Karthikeyan (2014) explored 4-chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid and related compounds as inhibitors for mild steel corrosion in an acidic medium, indicating the relevance of furan derivatives in corrosion protection technologies (Sappani & Karthikeyan, 2014).

Pharmacological Implications

On the pharmacological front, compounds structurally related to N-(4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)isobutyramide have been studied for their biological activities. Sung et al. (2010) investigated novel Danshen methoxybenzo[b]furan derivatives for their ability to antagonize adipogenic differentiation and production of inflammatory adipokines, suggesting potential therapeutic applications in obesity-associated inflammatory and metabolic diseases (Sung, Jun, Kang, Kim, Shin, Kang, & Kang, 2010). Furthermore, Romagnoli et al. (2015) designed and synthesized novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin, exhibiting significant anticancer and antiangiogenic activity, underscoring the compound's potential in cancer therapy (Romagnoli, Baraldi, Salvador, Prencipe, Lopez-Cara, Schiaffino Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).

Propriétés

IUPAC Name |

N-[4-[furan-3-ylmethyl(2-methoxyethyl)sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-14(2)18(21)19-16-4-6-17(7-5-16)26(22,23)20(9-11-24-3)12-15-8-10-25-13-15/h4-8,10,13-14H,9,11-12H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAYXDGQCQLBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCOC)CC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)isobutyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide](/img/structure/B2697635.png)

![(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2697636.png)

![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2697637.png)

![ethyl 2-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2697639.png)

![3-[3-[(4-Cyano-2-fluorophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2697643.png)